Bicyclo[2.2.2]octane-2-sulfonyl fluoride
Description
Properties
IUPAC Name |
bicyclo[2.2.2]octane-2-sulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXKPLAFWMVHAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274404 | |
| Record name | Bicyclo[2.2.2]octane-2-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827-18-9 | |
| Record name | Bicyclo[2.2.2]octane-2-sulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo[2.2.2]octane-2-sulfonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001274404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[2.2.2]octane-2-sulfonyl fluoride typically involves the reaction of bicyclo[2.2.2]octane with sulfonyl fluoride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl fluoride group .
Industrial Production Methods
Industrial production methods for Bicyclo[2.2.2]octane-2-sulfonyl fluoride are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.2]octane-2-sulfonyl fluoride can undergo several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Common reagents used in reactions with Bicyclo[2.2.2]octane-2-sulfonyl fluoride include bases (e.g., triethylamine), nucleophiles (e.g., amines, alcohols), and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving Bicyclo[2.2.2]octane-2-sulfonyl fluoride depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids .
Scientific Research Applications
Scientific Research Applications
Bicyclo[2.2.2]octane-2-sulfonyl fluoride has several key applications:
Organic Synthesis
BSOF serves as a versatile building block in organic synthesis, particularly for the development of new compounds with potential biological activity. Its sulfonyl fluoride group can be utilized to introduce sulfonyl functionalities into various organic molecules, enhancing their reactivity and properties.
Enzyme Inhibition Studies
The compound is particularly useful in studying enzyme inhibition due to its reactive sulfonyl fluoride group, which can covalently modify active sites on target enzymes. This property allows researchers to investigate enzyme mechanisms and develop potent inhibitors for therapeutic applications.
Drug Development
Research is ongoing to explore BSOF's potential as a pharmacophore in drug design. Its ability to form stable covalent bonds with nucleophilic sites on proteins makes it an attractive candidate for creating enzyme inhibitors that could lead to therapeutic agents for various diseases.
Specialty Chemicals Production
BSOF is utilized in the production of specialty chemicals and materials with unique properties, including polymers and surfactants. Its distinctive reactivity allows for the synthesis of complex molecular architectures that are valuable in materials science.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.2]octane-2-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites .
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-sulfonyl Fluoride
The structural analog (1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride (CID: 121552487) features a smaller bicyclo[2.2.1] framework. Key differences include:
Bicyclo[2.2.2]octane-2-sulfonyl Chloride
The sulfonyl chloride analog (CAS: 1876137-28-8) differs in the halogen substituent:
- Reactivity : Sulfonyl chlorides are significantly more reactive than sulfonyl fluorides in nucleophilic substitutions due to the poorer leaving-group ability of fluoride. This makes the chloride variant less stable in aqueous environments .
- Applications : Sulfonyl fluorides are preferred in bioconjugation and drug design for their hydrolytic stability, whereas chlorides are used in scenarios requiring rapid reactivity .
Table 1: Comparison of Bicyclo Sulfonyl Halides
Comparison with Bicyclo Compounds Bearing Different Substituents
{Bicyclo[2.2.2]octan-2-yl}methanesulfonyl Chloride
This derivative (CID: 130710652) features a methylene spacer between the bicyclo framework and the sulfonyl chloride group:
2-Oxabicyclo[2.2.2]octane Derivatives
Replacing a carbon in the bicyclo[2.2.2]octane framework with oxygen (e.g., 2-oxabicyclo[2.2.2]octane) significantly alters properties:
- Solubility: In Imatinib analogs, 2-oxabicyclo[2.2.2]octane increased water solubility to 389 µM, outperforming both phenyl (351 µM) and non-oxygenated bicyclo[2.2.2]octane (113 µM) .
- Metabolic Stability : The oxygen atom reduces lipophilicity (LogP) and enhances metabolic stability, making it a superior bioisostere for aromatic rings in drug design .
Table 2: Substituent Effects on Physicochemical Properties
*Estimated based on structural analogs.
Substituent Effects on NMR Chemical Shifts
Studies on 2-substituted bicyclo[2.2.2]octanes reveal predictable substituent effects:
- α and β Shifts : A sulfonyl fluoride group at C-2 causes downfield shifts at C-1 (α) and C-3 (β) by ~14 ppm and ~10 ppm , respectively, compared to the parent hydrocarbon .
- γ-Syn Effects: The rigidity of the bicyclo framework amplifies steric interactions, leading to smaller γ-syn shifts than in norbornane systems .
Biological Activity
Bicyclo[2.2.2]octane-2-sulfonyl fluoride (BSOF) is a bicyclic compound characterized by its unique structural framework and the presence of a sulfonyl fluoride functional group. This compound has garnered attention in the fields of organic synthesis, medicinal chemistry, and biological research due to its potential applications in enzyme inhibition and drug development.
Chemical Structure and Properties
- Molecular Formula: C₈H₉F₁O₂S
- Structural Features: The bicyclo[2.2.2]octane framework provides rigidity, which can influence the compound's reactivity and selectivity in biological systems.
The biological activity of BSOF primarily arises from the reactivity of its sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to inhibition or modification of their function. The specific molecular targets and pathways involved depend on the application and the nature of the nucleophilic sites.
Applications in Biological Research
BSOF has several important applications in biological research:
- Enzyme Inhibition: The compound is particularly useful in studying enzymes that interact with sulfonyl fluoride groups. It can serve as a potent inhibitor by covalently modifying active sites on target enzymes, thus altering their activity.
- Drug Development: BSOF is being investigated for its potential as a pharmacophore in drug design, especially for creating enzyme inhibitors that could lead to therapeutic agents for various diseases.
Research Findings
Recent studies have explored the potential of BSOF in various contexts:
-
Enzyme Interaction Studies:
- BSOF has been employed to investigate enzyme inhibition mechanisms, particularly for enzymes that are sensitive to sulfonyl fluoride modifications. This includes studies on proteases where BSOF acts as an irreversible inhibitor by binding to the active site.
-
Synthesis of Derivatives:
- Research has shown that derivatives of BSOF can be synthesized through substitution reactions with nucleophiles like amines and alcohols, leading to sulfonamide derivatives that may exhibit enhanced biological activity .
- Case Study: SARS-CoV-2 Protease Inhibition:
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
